molecular formula C12H22O B13262221 1-(Butan-2-yl)-2-methylcyclohexane-1-carbaldehyde

1-(Butan-2-yl)-2-methylcyclohexane-1-carbaldehyde

Cat. No.: B13262221
M. Wt: 182.30 g/mol
InChI Key: DDWYVCMLUMSVGK-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-2-methylcyclohexane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclohexane ring substituted with a butan-2-yl group, a methyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-2-methylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with butan-2-yl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to a formylation reaction using a formylating agent like ethyl formate under acidic conditions to introduce the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of the intermediate compounds and the use of advanced separation techniques like distillation and crystallization are often employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The butan-2-yl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2), Nucleophiles (e.g., NH3)

Major Products Formed

    Oxidation: 1-(Butan-2-yl)-2-methylcyclohexane-1-carboxylic acid

    Reduction: 1-(Butan-2-yl)-2-methylcyclohexane-1-methanol

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

1-(Butan-2-yl)-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s hydrophobic cyclohexane ring may facilitate its interaction with lipid membranes and other hydrophobic environments within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Butan-2-yl)-4-tert-butylbenzene
  • 1-(Butan-2-yl)-2-methylcyclohexane
  • 1-(Butan-2-yl)-2-methylcyclohexanol

Uniqueness

1-(Butan-2-yl)-2-methylcyclohexane-1-carbaldehyde is unique due to the presence of both an aldehyde group and a butan-2-yl substituent on the cyclohexane ring

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-butan-2-yl-2-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H22O/c1-4-10(2)12(9-13)8-6-5-7-11(12)3/h9-11H,4-8H2,1-3H3

InChI Key

DDWYVCMLUMSVGK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCCCC1C)C=O

Origin of Product

United States

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